4-Methoxy-alpha-toluenethiol acts as a valuable internal standard in the quantitative determination of wine polyfunctional mercaptans at trace levels (nanograms per liter) [].
Internal standards are known compounds added to a sample before analysis. They help researchers compare the measured signal of the target analyte (wine polyfunctional mercaptans in this case) with the signal of the internal standard. This comparison allows for accurate quantification of the target analyte by accounting for variations in the measurement process [].
The specific properties of 4-Methoxy-alpha-toluenethiol that make it suitable as an internal standard include:
4-Methoxy-alpha-toluenethiol serves as a precursor in the synthesis of various ω-mercapto amino acids with side-chain lengths ranging from 3 to 5 methylene units [].
ω-Mercapto amino acids are a class of compounds containing both an amino group (NH2) and a thiol group (SH) at opposite ends of the molecule. They possess unique properties and find applications in various fields, including:
The specific functionalities of 4-Methoxy-alpha-toluenethiol that make it useful for this purpose include:
4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is an organic compound with the molecular formula and a molecular weight of 154.23 g/mol. It appears as a colorless to yellow liquid and has a boiling point range of 90°C to 95°C at reduced pressure (0.5 mmHg) . The compound is characterized by its mercaptan functional group, which contributes to its distinct odor and reactivity. It is classified as a respiratory and skin sensitizer, with potential allergic reactions upon exposure .
4-Methoxy-alpha-toluenethiol does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the introduction of thiols into organic molecules.
4-Methoxy-alpha-toluenethiol is considered a hazardous material due to the following properties:
Several synthetic routes have been proposed for the preparation of 4-methoxy-alpha-toluenethiol:
These methods highlight the compound's versatility in synthetic organic chemistry.
4-Methoxy-alpha-toluenethiol has several applications:
Several compounds share structural similarities with 4-methoxy-alpha-toluenethiol, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methoxy-alpha-toluenethiol | C8H10OS | Methoxy group; mercaptan functionality |
Benzyl mercaptan | C7H8S | No methoxy group; simpler structure |
p-Methoxythiophenol | C7H8O2S | Methoxy on phenolic ring; different reactivity |
Thioanisole | C7H8S | No methoxy group; basic thiophenolic structure |
The unique presence of the methoxy group in 4-methoxy-alpha-toluenethiol imparts distinct chemical properties that differentiate it from these similar compounds, influencing its reactivity and applications in various fields.
Irritant;Health Hazard